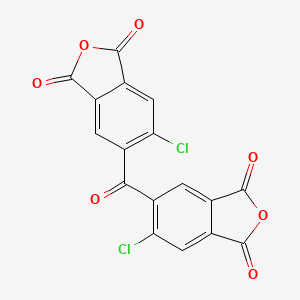
5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) is a chemical compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
The synthesis of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves the reaction of 6-chloro-2-benzofuran-1,3-dione with a carbonylating agent. The reaction conditions typically include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a temperature range of 0-50°C, and the product is purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted benzofuran derivatives
Applications De Recherche Scientifique
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic electrode materials for sodium-ion batteries, enhancing their electrochemical performance
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound can initiate the insertion of sodium ions and activate ortho-carbonyl functional groups, leading to its high theoretical specific capacity for sodium-ion storage. This mechanism is particularly relevant in the context of its application in sodium-ion batteries .
Comparaison Avec Des Composés Similaires
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) can be compared with other benzofuran derivatives, such as:
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Similar in structure but lacks the chlorine substituents, which may affect its biological and chemical properties.
Benzophenonetetracarboxylic acid dianhydride: Another related compound with different functional groups, leading to variations in its reactivity and applications.
Propriétés
Numéro CAS |
137911-87-6 |
|---|---|
Formule moléculaire |
C17H4Cl2O7 |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
5-chloro-6-(6-chloro-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Cl2O7/c18-11-3-7-5(14(21)25-16(7)23)1-9(11)13(20)10-2-6-8(4-12(10)19)17(24)26-15(6)22/h1-4H |
Clé InChI |
VCDNVUTZVJFNQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1C(=O)C3=C(C=C4C(=C3)C(=O)OC4=O)Cl)Cl)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


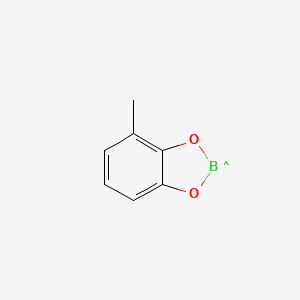

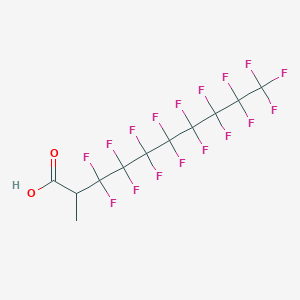
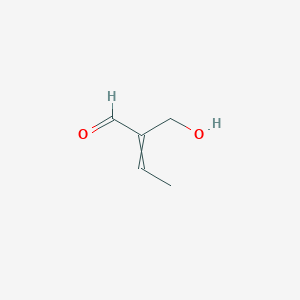
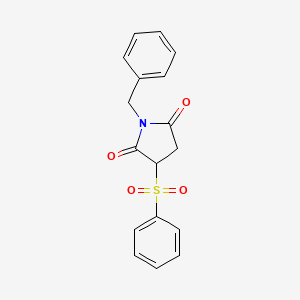
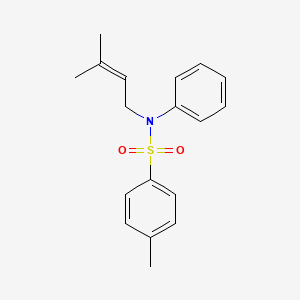
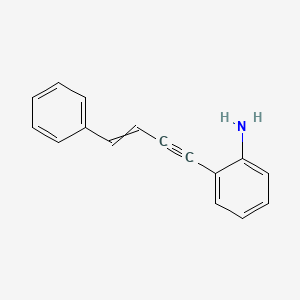

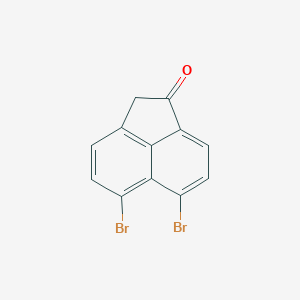
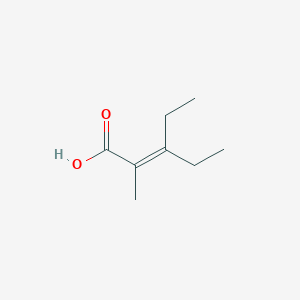
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
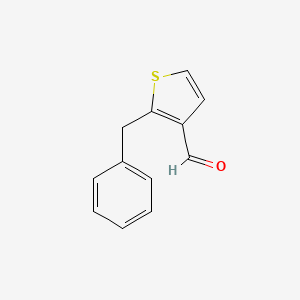
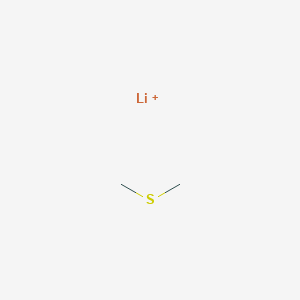
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
